molecular formula C21H24N2O2S B12162053 N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide

N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide

Cat. No.: B12162053
M. Wt: 368.5 g/mol
InChI Key: QZPRRNYPEMOTCZ-RGEXLXHISA-N
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Description

N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group, a thiophene ring, and a 4-methyl-benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide typically involves multiple steps, including the formation of the cyclohexylcarbamoyl group, the thiophene ring, and the 4-methyl-benzamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the synthesis. The use of automated systems and advanced monitoring techniques can help maintain consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and thiophene-containing molecules. Examples include:

  • N-(1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-benzamide
  • N-(1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-chloro-benzamide

Uniqueness

N-((Z)-1-Cyclohexylcarbamoyl-2-thiophen-2-yl-vinyl)-4-methyl-benzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-[(Z)-3-(cyclohexylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C21H24N2O2S/c1-15-9-11-16(12-10-15)20(24)23-19(14-18-8-5-13-26-18)21(25)22-17-6-3-2-4-7-17/h5,8-14,17H,2-4,6-7H2,1H3,(H,22,25)(H,23,24)/b19-14-

InChI Key

QZPRRNYPEMOTCZ-RGEXLXHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCC3

Origin of Product

United States

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